![molecular formula C17H18F2N2O4S2 B2735427 1-(2,5-difluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide CAS No. 1396749-86-2](/img/structure/B2735427.png)
1-(2,5-difluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide
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Description
1-(2,5-difluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18F2N2O4S2 and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds similar to "1-(2,5-difluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide" have been synthesized and studied for their chemical reactivity and potential applications. For instance, studies on the synthesis and anti-acetylcholinesterase activity of some 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates highlight the diverse reactivity of methanesulfonamide derivatives (Holan, Virgona, & Watson, 1997). Additionally, structural studies of nimesulide triazole derivatives have shed light on how substitution patterns affect supramolecular assembly, providing insights into the structural basis of their biological activities (Dey et al., 2015).
Photophysical Properties and Applications
The photophysical properties of fluorescent 2,5-dibenzoxazolylphenols and related compounds, including those with methanesulfonamido groups, have been explored for their potential as fluorescent probes and in radiation detection systems. These compounds exhibit excited state intramolecular proton transfer fluorescence, making them useful in scintillating media for ionizing radiation detection (Kauffman & Bajwa, 1993).
Medicinal Chemistry and Drug Development
Research into the development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrates the utility of methanesulfonamide derivatives in medicinal chemistry for improving drug-like properties (Kondo, Sekimoto, Nakao, & Murakami, 2000). These findings underscore the role of methanesulfonamide derivatives in synthesizing compounds with potential therapeutic applications.
Structural Studies and Molecular Interactions
Structural and spectroscopic studies of complexes formed by methanesulfonamide derivatives provide valuable insights into their molecular interactions. For example, the study of the structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide helps understand its reactivity and potential applications in designing more effective molecules (Oznobikhina et al., 2009).
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S2/c1-12-3-5-15(21-7-2-8-27(21,24)25)10-17(12)20-26(22,23)11-13-9-14(18)4-6-16(13)19/h3-6,9-10,20H,2,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGZRYVQYXMTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide |
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